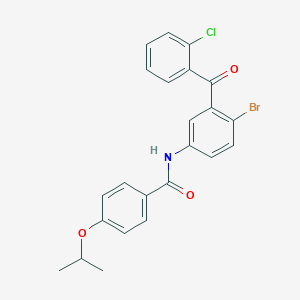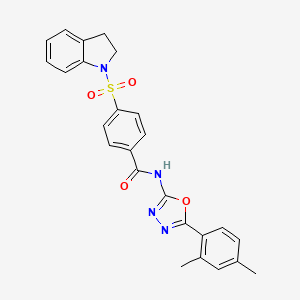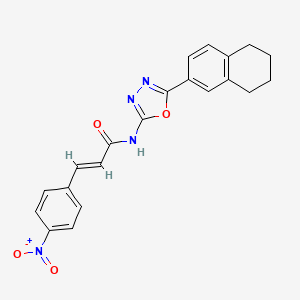
N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide, also known as BRD-7389, is a chemical compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide involves the binding of the compound to the active site of target proteins, thereby inhibiting their activity. This leads to downstream effects on cellular processes, including gene expression and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of immune response, and the improvement of cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide in lab experiments has several advantages, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, the limitations of this compound include its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
There are several future directions for the study of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide, including the optimization of its pharmacokinetic properties, the identification of its target proteins and downstream effects, and the evaluation of its potential therapeutic applications in various diseases, including cancer and neurological disorders.
In conclusion, this compound is a promising compound that has been synthesized and studied for its potential applications in scientific research. This compound exhibits interesting biochemical and physiological effects and has the potential to be developed into a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide involves several steps, including the reaction of 4-bromo-3-(2-chlorobenzoyl)aniline with 4-isopropoxybenzoyl chloride in the presence of a base, followed by purification and characterization of the product. The synthesis method has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of drug discovery and development. This compound has been found to exhibit inhibitory activity against several enzymes and proteins, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs), which are involved in various cellular processes.
Propriétés
IUPAC Name |
N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrClNO3/c1-14(2)29-17-10-7-15(8-11-17)23(28)26-16-9-12-20(24)19(13-16)22(27)18-5-3-4-6-21(18)25/h3-14H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYUTGSOCPBGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-methoxyethyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2623636.png)


![2-[1-(Benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione](/img/structure/B2623641.png)
![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide](/img/structure/B2623642.png)


![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2623648.png)

![8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2623651.png)
![3-chloro-N-[3-[(3-chlorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2623655.png)

